benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate
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Overview
Description
Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine moiety, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the oxolane and pyridine moieties. The final step often involves the esterification of the piperidine carboxylate with benzyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs share structural similarities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, are structurally related.
Oxolane Derivatives: Compounds with the oxolane ring, such as tetrahydrofuran, are similar in structure.
Uniqueness
Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate is unique due to its combination of the piperidine, pyridine, and oxolane rings, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-22(28-16-17-5-2-1-3-6-17)25-12-8-19(9-13-25)24-20-10-14-27-21(20)18-7-4-11-23-15-18/h1-7,11,15,19-21,24H,8-10,12-14,16H2/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLMSKIMUVZDT-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2CCOC2C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@H]1NC2CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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